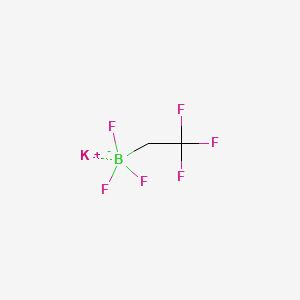

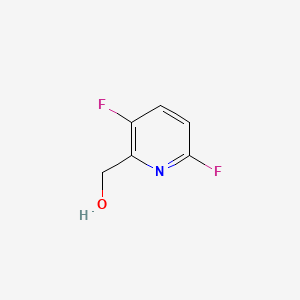

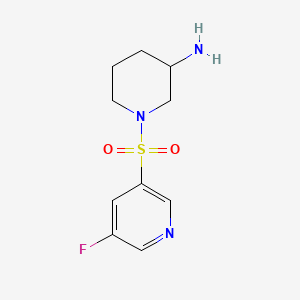

![molecular formula C7H4BrFN2 B581069 3-Bromo-7-fluoroimidazo[1,2-a]pyridine CAS No. 1263058-67-8](/img/structure/B581069.png)

3-Bromo-7-fluoroimidazo[1,2-a]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-7-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 . It has a molecular weight of 215.02 . It is a white solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-fluoroimidazo[1,2-a]pyridine, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods are eco-friendly and have several noteworthy advantages such as a wide substrate scope, short reaction times, and water work-up .Molecular Structure Analysis

The InChI code for 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is 1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves various strategies such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

3-Bromo-7-fluoroimidazo[1,2-a]pyridine is a white solid at room temperature . It has a molecular weight of 215.02 .科学研究应用

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, including 3-Bromo-7-fluoroimidazo[1,2-a]pyridine, have shown promise as antituberculosis agents. They exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). The structure-activity relationship of these compounds has been a critical area of study, aiming to enhance their efficacy and reduce toxicity .

Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry. It serves as a “drug prejudice” scaffold, which means it is often used as a starting point for developing new therapeutic agents due to its favorable properties and structural versatility .

Nanomedicine

In the field of nanomedicine, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine can be utilized for the synthesis of nanoparticles or as a moiety within larger molecular structures designed for targeted drug delivery systems. Its incorporation into nanoscale designs is due to its reactivity and ability to interact with biological systems .

Organic Synthesis

This compound plays a significant role in organic synthesis, particularly in the development of new synthetic methodologies. It can undergo various chemical reactions, including radical reactions, to create diverse and complex organic molecules. This versatility makes it a valuable tool for chemists exploring new synthetic routes .

Chemical Research

3-Bromo-7-fluoroimidazo[1,2-a]pyridine is used extensively in chemical research, especially in the synthesis of heterocyclic compounds. Its reactivity allows for the exploration of new chemical reactions and the synthesis of compounds with potential applications in various industries .

Biochemistry

In biochemistry, this compound’s derivatives are explored for their interactions with biological molecules. Understanding these interactions can lead to insights into enzyme function, receptor binding, and the design of inhibitors that can modulate biochemical pathways .

Pharmacology

The pharmacological applications of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine include its use as a building block for pharmaceuticals. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles .

Material Science

Due to its structural character, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is also useful in material science. It can be incorporated into materials to impart specific properties, such as fluorescence or electronic conductivity, which are valuable in the development of sensors, displays, and other advanced materials .

未来方向

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

作用机制

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these conditions.

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , indicating potential antimicrobial effects.

属性

IUPAC Name |

3-bromo-7-fluoroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWHAZGZFYOGCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2Br)C=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858589 |

Source

|

| Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263058-67-8 |

Source

|

| Record name | 3-Bromo-7-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)

![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)